
4-Nitro-2-(trifluoromethoxy)aniline
Overview
Description
4-Nitro-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H5F3N2O3 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitro-2-(trifluoromethoxy)aniline can be synthesized through several methods. One common approach involves the nitration of 4-(trifluoromethoxy)aniline. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to introduce the nitro group into the aniline ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 4-Amino-2-(trifluoromethoxy)aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
4-Nitro-2-(trifluoromethoxy)aniline is utilized as an important intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows it to target specific biological pathways, enhancing drug efficacy. For instance, it has been involved in synthesizing compounds aimed at treating tuberculosis and other bacterial infections, demonstrating notable antimicrobial activity in several studies .
Case Study:
A study evaluated derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide, where compounds containing the nitroaniline moiety exhibited potent activity against Mycobacterium tuberculosis. The most active derivative showed a minimum inhibitory concentration (MIC) of 4 μg/mL, indicating the potential for further development into effective antitubercular agents .
Agricultural Chemicals
Formulation of Agrochemicals:
This compound is instrumental in developing herbicides and pesticides. Its application enhances crop yield and pest resistance due to its efficacy in targeting specific pests while minimizing environmental impact .
Data Table: Agricultural Applications
Application Type | Compound Role | Efficacy |
---|---|---|
Herbicides | Active ingredient | High effectiveness against broadleaf weeds |
Pesticides | Insecticide formulation | Improved pest resistance in crops |
Material Science
Specialty Materials:
this compound is employed in creating specialty materials such as polymers and coatings. These materials exhibit enhanced thermal and chemical stability, making them suitable for demanding applications like electronics and automotive industries .
Example Applications:
- Polymers: Used in the synthesis of fluorinated polymers with tailored properties.
- Coatings: Provides protective coatings that resist degradation under extreme conditions.
Analytical Chemistry
Reagent in Analytical Methods:
The compound acts as a reagent in various analytical methods, aiding in the detection and quantification of substances. This application improves laboratory accuracy and efficiency, particularly in environmental monitoring where detecting pollutants is crucial .
Case Study:
In a study focused on environmental applications, sensors developed using this compound demonstrated high sensitivity in detecting trace levels of pollutants, thereby assisting industries in complying with environmental regulations .
Environmental Monitoring
Pollutant Detection:
this compound is also used in developing sensors for environmental monitoring. These sensors help detect harmful pollutants, contributing to safer industrial practices and regulatory compliance .
Mechanism of Action
The mechanism of action of 4-Nitro-2-(trifluoromethoxy)aniline depends on its chemical structure. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its interaction with molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Nitro-2-(trifluoromethyl)aniline: Similar structure but with the nitro and trifluoromethyl groups in different positions.
Uniqueness
4-Nitro-2-(trifluoromethoxy)aniline is unique due to the presence of both a nitro group and a trifluoromethoxy group on the aniline ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable for various applications .
Biological Activity
4-Nitro-2-(trifluoromethoxy)aniline (CAS: 1261753-88-1) is an aromatic compound notable for its unique chemical structure, which features both nitro (-NO₂) and trifluoromethoxy (-OCF₃) functional groups. These functionalities contribute to its potential biological activities, making it a compound of interest in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key Features:
- Nitro Group (-NO₂): Enhances lipophilicity, which is crucial for membrane permeability and bioactivity.
- Trifluoromethoxy Group (-OCF₃): Improves metabolic stability and can influence the compound's reactivity in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and drug development.
Anticancer Activity
A study focused on analogs of bicalutamide, a well-known anti-androgen drug, evaluated the antiproliferative effects of compounds structurally related to this compound. The following findings were reported:
- Cell Lines Tested: The compound was assessed against four human prostate cancer cell lines: 22Rv1, DU-145, LNCaP, and VCap.
- IC50 Values: Certain derivatives showed enhanced activity compared to bicalutamide, with IC50 values ranging from 6.59 µM to 15.03 µM across different cell lines, indicating significant potential for further development as an anticancer agent .
The mechanism through which this compound exerts its biological effects appears to involve:
- Hydrogen Bonding Interactions: The nitro group can form hydrogen bonds with amino acids in target proteins, enhancing binding affinity.
- Hydrophobic Interactions: The trifluoromethyl moiety contributes to hydrophobic interactions within the active site of target proteins, improving the efficacy of the compound .
Synthesis and Derivatives
The synthesis of this compound involves several steps that allow for the introduction of various substituents to enhance its biological activity. The following table summarizes key synthetic routes and derivatives explored in research:
Derivative | Synthesis Method | Biological Activity (IC50) |
---|---|---|
Bicalutamide Analog | Reaction with methacryloyl chloride | 6.59 µM (22Rv1) |
Sulfoxide Derivative | Oxidation of bicalutamide analogs | 4.69–15.03 µM |
Trifluoromethyl Phenyl Analog | Coupling reactions with anilines | Enhanced activity |
Case Studies and Research Findings
- Antiproliferative Studies: In vitro studies demonstrated that derivatives of this compound exhibited increased antiproliferative activity compared to standard treatments in prostate cancer models .
- Metabolic Stability: Research indicated that the trifluoromethoxy group significantly improved the metabolic stability of the compound, suggesting better pharmacokinetic profiles in vivo .
- Structure-Activity Relationship (SAR): Analysis of various analogs revealed that modifications on the aniline ring could enhance biological activity while maintaining acceptable toxicity profiles .
Properties
IUPAC Name |
4-nitro-2-(trifluoromethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)15-6-3-4(12(13)14)1-2-5(6)11/h1-3H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDBXRVBNGKCDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719925 | |
Record name | 4-Nitro-2-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261753-88-1 | |
Record name | 4-Nitro-2-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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